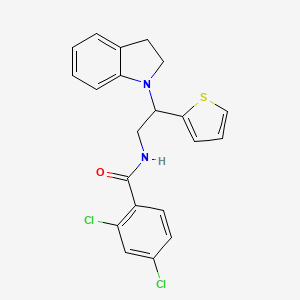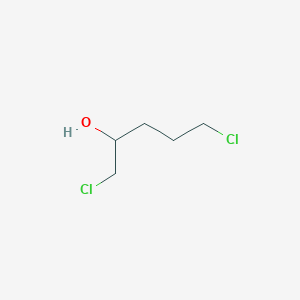
N-(3-(5-(3-fluorophényl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phényl)éthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S2 and its molecular weight is 501.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antimicrobien
Ce composé, étant un dérivé de pyrazole, a montré un potentiel en tant qu'inhibiteur puissant de la croissance des bactéries résistantes aux médicaments . Il s'est avéré particulièrement efficace contre les bactéries Gram-positives planctoniques, avec des valeurs de concentration minimale inhibitrice (CMI) aussi faibles que 0,25 µg/mL .
Agent anti-SARM
Le composé a également montré une promesse dans la lutte contre le Staphylococcus aureus résistant à la méthicilline (SARM), un type de bactérie qui est devenu résistant à de nombreux antibiotiques couramment utilisés pour traiter les infections staphylococciques ordinaires . Plusieurs composés de tête se sont avérés bactéricides et puissants contre les persistants du SARM .
Éradication des biofilms
Des composés similaires à celui-ci ont démontré une efficacité contre les biofilms de Staphylococcus aureus, avec des valeurs de concentration minimale d'éradication des biofilms (CMEB) aussi faibles que 1 µg/mL . Les biofilms sont des communautés de bactéries qui sont résistantes aux antibiotiques et constituent un problème majeur dans les milieux de soins de santé.
Agent anti-entérocoque
Le composé a montré un potentiel dans le traitement des infections causées par Enterococcus faecium et Enterococcus faecalis, qui sont résistantes à la vancomycine (VRE) et ces souches résistantes deviennent de plus en plus résistantes à d'autres antibiotiques .
Agent anti-VIH
Sur la base de la structure du site de liaison du gp41 du VIH-1 pour les inhibiteurs de petites molécules, des composés similaires ont été synthétisés avec une activité anti-VIH-1 améliorée .
Conception et synthèse de médicaments
La structure du composé peut être utilisée dans la conception et la synthèse de nouveaux antibiotiques nécessaires pour lutter contre les infections bactériennes résistantes aux antibiotiques . Cela inclut la conception, la synthèse et les études antimicrobiennes de nouveaux dérivés de pyrazole .
Propriétés
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-9-5-6-18(15-21)23-16-24(19-7-4-8-20(25)14-19)28(26-23)34(31,32)22-12-10-17(2)11-13-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCBUNKLTUCTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
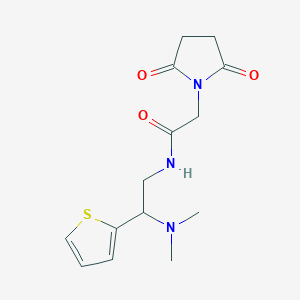
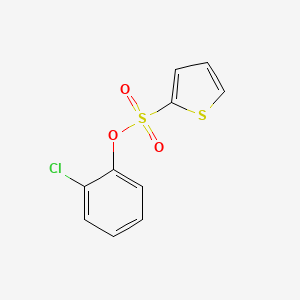
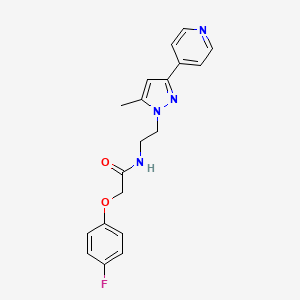
![6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2429738.png)
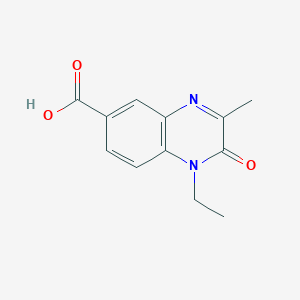
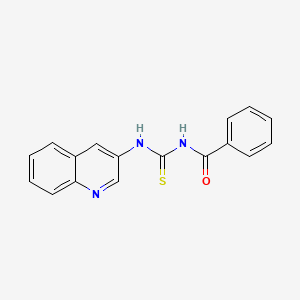
![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
![2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid](/img/structure/B2429743.png)
![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2429746.png)
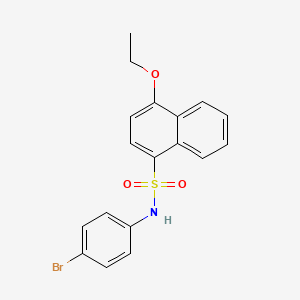
![Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2429751.png)

